6,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15305925
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6,7-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-15-8-10-26(11-9-15)32(29,30)19-6-4-18(5-7-19)25-24(28)23-14-21(27)20-12-16(2)17(3)13-22(20)31-23/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) |
| Standard InChI Key | KQYGRSKICXEINN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Introduction
6,7-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chromene core with a sulfonamide linkage and a piperidine ring, contributing to its pharmacological properties.
Synthesis Methods
The synthesis of 6,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple synthetic steps. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. The process often involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Biological Activities and Potential Applications
This compound exhibits promising biological activities, including potential anti-inflammatory and anticancer properties. These effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The sulfonamide group enhances binding affinity to these targets, potentially leading to significant pharmacological effects.
Analytical Techniques for Characterization
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize the purity and confirm the structure of this compound. These methods provide detailed information about the molecular structure and help in identifying any impurities or by-products formed during synthesis.
Research Findings and Future Directions
Research on 6,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is ongoing, with studies focusing on its interactions with biological targets and its potential mechanism of action. This compound represents a promising avenue for further research into novel therapeutic agents within pharmacology.
Data Table: Comparison of Chromene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|---|
| 6,7-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | Not explicitly provided | Approximately 454.5 | Anti-inflammatory, anticancer |
| 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | C12H10O3 | 202.21 | Various biological activities |
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